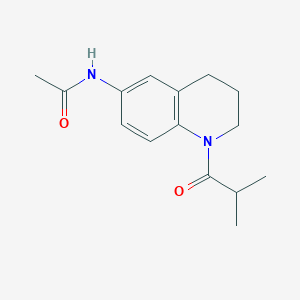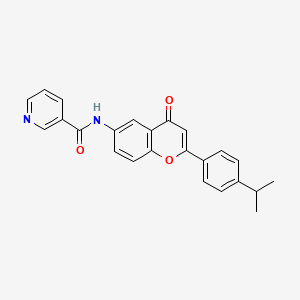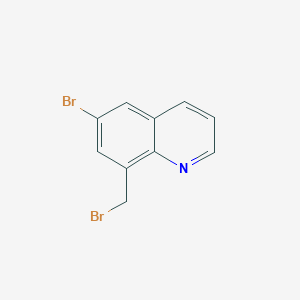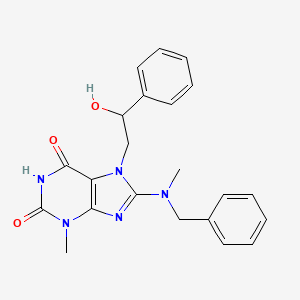![molecular formula C14H10N4S B2995854 1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 872856-65-0](/img/structure/B2995854.png)
1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds and are structurally similar to purines . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves a one-pot multi-component cyclocondensation reaction . For example, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as bioisosteres of natural purines .Chemical Reactions Analysis
The reactions of 5-aminopyrazole-4-carboxamides with carboxylic acid esters, leading to pyrazolo[3,4-d]pyrimidin-4(5H)-ones, are best performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study by Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing a phenylsulfonyl moiety. This research found that several derivatives showed antimicrobial activities exceeding that of reference drugs, especially against bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Potential Application in AIDS Chemotherapy : Ajani et al. (2019) reported on the synthesis of pyrazole-based pyrimidine scaffolds and their potential application in AIDS chemotherapy. The study highlighted the versatility and pharmacological therapeutic potentials of the pyrazole nucleus, which is a key component in these compounds (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).
Antiproliferative Properties : Huang et al. (2012) developed an efficient methodology for synthesizing pyrazolo[3,4-d]pyrimidines, revealing that certain compounds exhibited potency against cancer cells. This suggests a potential application in cancer treatment (Huang, Wang, Chang, Kuo, Kaneko, Takayama, Kimura, Juang, & Wong, 2012).
Antibacterial Agents : Beyzaei, Aryan, Moghaddam‐manesh, Ghasemi, Karimi, Delarami, & Sanchooli (2017) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activities. This study suggested that these derivatives could serve as potent antibacterial agents (Beyzaei, Aryan, Moghaddam‐manesh, Ghasemi, Karimi, Delarami, & Sanchooli, 2017).
Anticancer and Enzymatic Inhibitory Activity : Arias-Gómez, Godoy, & Portilla (2021) discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines and highlighted their anticancer potential and enzymatic inhibitory activity. This review underscores the importance of this compound class in the development of new anticancer drugs (Arias-Gómez, Godoy, & Portilla, 2021).
Wirkmechanismus
Target of Action
1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative, which structurally resembles purines . The primary targets of this compound are protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . In addition, it has been evaluated for its inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, thereby controlling cell growth and differentiation .
Biochemical Pathways
Given its inhibitory effects on protein kinases, it is likely that it affects pathways related to cell growth and differentiation .
Pharmacokinetics
Its structural similarity to purines suggests that it may have similar pharmacokinetic properties .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cancer cell lines . For instance, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Eigenschaften
IUPAC Name |
1-phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOYEBYWOBSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2995776.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2995780.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B2995781.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)
![(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B2995787.png)


![1-(4-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2995793.png)